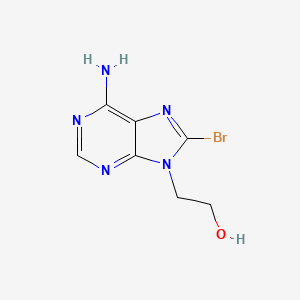

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Descripción

2-(6-Amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative featuring a 9H-purine core substituted with an amino group at position 6, a bromine atom at position 8, and an ethanol side chain at position 8. Its structure combines the electrophilic reactivity of bromine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate for synthesizing targeted molecules.

Propiedades

Número CAS |

43047-77-4 |

|---|---|

Fórmula molecular |

C7H8BrN5O |

Peso molecular |

258.08 g/mol |

Nombre IUPAC |

2-(6-amino-8-bromopurin-9-yl)ethanol |

InChI |

InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11) |

Clave InChI |

HPCQLQBYCLLETI-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción a menudo requieren el uso de bromo o un agente bromante en un solvente orgánico, seguido de la adición de etanol en condiciones controladas de temperatura y pH .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar procesos de bromación a gran escala y adición de etanol, utilizando reactores automatizados y sistemas de flujo continuo para garantizar la coherencia y la eficiencia. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(6-amino-8-bromo-9H-purin-9-il)etanol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro.

Reducción: El átomo de bromo se puede reducir para formar derivados de hidrógeno.

Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales como grupos hidroxilo, amino o alquilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de purina sustituidos, que pueden tener diferentes propiedades biológicas y químicas .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound's structural similarity to nucleosides suggests potential efficacy against viruses by interfering with nucleic acid synthesis.

- Anticancer Properties : Several studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. The ability of this compound to modulate nucleic acid synthesis pathways highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : There is evidence that compounds similar to this one can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests that 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol may have therapeutic potential for inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a study published in Frontiers in Pharmacology, researchers investigated the antiviral properties of various purine derivatives, including 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol. The findings suggested that this compound could effectively inhibit the replication of herpes simplex virus types 1 and 2, demonstrating higher activity than traditional antiviral agents like acyclovir without significant cytotoxic effects on host cells .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound through structure-activity relationship (SAR) analysis. The study revealed that modifications to the purine ring could enhance cytotoxicity against various cancer cell lines. Specifically, derivatives of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol were shown to induce apoptosis in leukemia cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 3: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of purine derivatives highlighted the ability of compounds like 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol to reduce inflammation in murine models. The administration of this compound led to decreased paw swelling and histological evidence of reduced inflammation, indicating its potential use in treating inflammatory conditions such as arthritis .

Summary of Biological Activities

Mecanismo De Acción

El mecanismo de acción de 2-(6-amino-8-bromo-9H-purin-9-il)etanol implica su interacción con ácidos nucleicos y proteínas. Puede unirse al ADN y al ARN, interfiriendo potencialmente con sus procesos de replicación y transcripción. El átomo de bromo y el grupo amino juegan un papel crucial en estas interacciones, afectando la afinidad de unión y la especificidad del compuesto .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol can be contextualized by comparing it to three key analogs:

8-Bromoadenosine (CAS 2946-39-6)

- Structure: Substituted at position 9 with a ribose sugar instead of ethanol.

- Key Differences: Solubility: The ribose moiety enhances hydrophilicity compared to the ethanol side chain, improving aqueous solubility . Biological Activity: 8-Bromoadenosine acts as an adenosine receptor ligand and is used in RNA analog synthesis, whereas the ethanol derivative may exhibit altered receptor binding due to steric and electronic differences .

- Synthesis: Bromination of adenosine using bromine in sodium acetate buffer (yield: 81–82.5%) .

2-(6-Azanyl-8-Methyl-purin-9-yl)ethanol

- Structure : Methyl group at position 8 instead of bromine.

- Key Differences :

- Applications: Potential as a building block for non-halogenated purine derivatives in drug discovery.

(2R,3R,4R,5R)-2-(6-Acetamido-8-Bromo-9H-Purin-9-yl)-5-(Acetoxymethyl)Tetrahydrofuran-3,4-diyl Diacetate

- Structure : Fully acetylated ribose analog with bromine at position 8.

- Key Differences: Lipophilicity: Acetylation increases lipophilicity, enhancing membrane permeability compared to the ethanol derivative . Stability: The acetyl groups protect hydroxyl functionalities, making this compound more stable under acidic conditions .

- Synthesis: Acetylation of 8-bromoadenosine using acetic anhydride (yield: 31%) .

Table 1: Structural and Functional Comparison

Actividad Biológica

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest that it may exhibit interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure

The chemical structure of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is characterized by the presence of a bromine atom and an amino group on the purine ring, which may influence its biological activity. The molecular formula is , and its CAS number is 874903-79-4.

The biological activity of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol can be attributed to several mechanisms:

- Inhibition of Kinases : Studies have indicated that purine derivatives can act as inhibitors of various kinases, including those involved in cancer pathways. For instance, compounds similar to 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRs), which are implicated in tumor growth and metastasis .

- Antimicrobial Activity : Research has demonstrated that certain purine derivatives possess antibacterial and antifungal properties. For example, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

- Anticancer Properties : In vitro studies have reported that purine-based compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values for some derivatives indicate significant cytotoxicity against various leukemia cell lines .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of several purine derivatives, including those structurally related to 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol. The results showed that these compounds could inhibit cell proliferation in K562 and HL-60 leukemia cell lines, with IC50 values ranging from 1.42 to 4.56 µM .

- Antibacterial Activity : Another investigation focused on the antimicrobial properties of a series of alkaloids, where derivatives similar to 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.